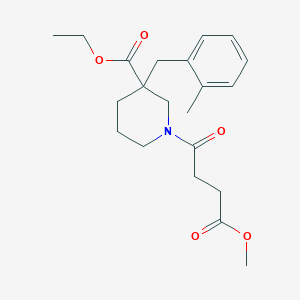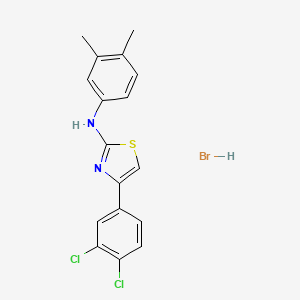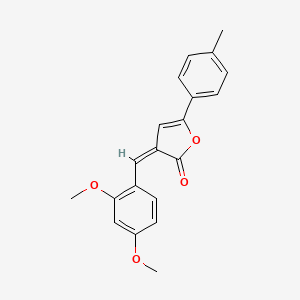![molecular formula C18H20IN3O4 B5019346 2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)
2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol” is a complex organic molecule. It contains an iodine atom, a methoxy group (OCH3), a nitrophenyl group (C6H4NO2), a piperazinyl group (C4H10N2), and a phenol group (C6H5OH). Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. For example, the iodine atom could be introduced through an electrophilic aromatic substitution reaction. The methoxy group could be added through a Williamson ether synthesis. The nitrophenyl group could be added through a nitration reaction. The piperazinyl group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The iodine atom would likely be bonded to one of the carbon atoms in the phenol ring. The methoxy group would be bonded to another carbon atom in the phenol ring. The nitrophenyl group would be bonded to the nitrogen atom in the piperazinyl group. The piperazinyl group would be bonded to the carbon atom in the phenol ring that is also bonded to the hydroxyl group .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the iodine atom could be replaced with another group through a nucleophilic aromatic substitution reaction. The methoxy group could be hydrolyzed to form a hydroxyl group. The nitro group in the nitrophenyl group could be reduced to form an amino group. The piperazinyl group could undergo a variety of reactions, including alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom would likely make it relatively heavy and possibly volatile. The methoxy group would likely make it somewhat polar and capable of forming hydrogen bonds. The nitrophenyl group would likely make it somewhat acidic .作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets such as enzymes or receptors. The presence of the piperazinyl group suggests that it might have activity as a central nervous system depressant, as many drugs with this group have such activity .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. For example, researchers could investigate more efficient methods of synthesizing it, or they could study its properties in more detail. They could also explore potential uses for it, such as in medicine or industry .
特性
IUPAC Name |
2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMWRJAKHOESNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)


![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)


![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5019358.png)

